An In-depth Technical Guide to beta-D-Allofuranose: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to beta-D-Allofuranose: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Allofuranose, a furanose form of the rare sugar D-allose, is a monosaccharide of growing interest within the scientific community. As a C3 epimer of D-glucose, D-allose and its various isomers, including beta-D-allofuranose, exhibit unique biological activities that are currently being explored for their therapeutic potential. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of beta-D-allofuranose. It includes detailed tables of quantitative data, summaries of experimental protocols for its characterization, and visual representations of its involvement in cellular signaling pathways, intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and molecular biology.
Chemical Structure and Identification
beta-D-Allofuranose is a six-carbon aldose sugar that exists in a five-membered furanose ring structure. The "beta" designation indicates that the anomeric hydroxyl group at the C1 position is oriented on the same side as the exocyclic C5 substituent in a Haworth projection. It is an enantiomer of beta-L-allofuranose.[1][2]
The systematic IUPAC name for beta-D-allofuranose is (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[1] Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C6H12O6[1] |
| Molecular Weight | 180.16 g/mol [1] |
| CAS Number | 36468-80-1[1] |
| PubChem CID | 21627866[1] |
| SMILES | C(--INVALID-LINK--O)O)O">C@HO)O |
| InChI Key | AVVWPBAENSWJCB-AIECOIEWSA-N[1] |
Physicochemical Properties
Obtaining pure beta-D-allofuranose for experimental characterization is challenging due to its equilibrium with other anomers, primarily the pyranose forms, in solution. Therefore, some of the reported physical properties belong to the more stable and commercially available beta-D-allopyranose, which co-exists with the furanose form.
| Property | Value | Notes |
| Melting Point | 148-150 °C (for beta-D-allopyranose)[3][4] | The melting point is for the crystalline pyranose form. The furanose form is typically present in solution. |
| Boiling Point | 148-150 °C (for beta-D-allopyranose)[3] | |
| Specific Rotation [α]D | +0.58° (4 min) -> +3.26° (10 min) -> +14.41° (final value, 20 hr) (for beta-D-allopyranose in water)[5] | The change in specific rotation over time (mutarotation) reflects the equilibration of the different anomers in solution. |
| Solubility | Soluble in water, slightly soluble in methanol, almost insoluble in ethanol.[4][5] | |
| XLogP3-AA | -2.6[1] | A computed value indicating high hydrophilicity. |
Synthesis and Characterization
Synthesis
The primary route to beta-D-allofuranose is through the enzymatic isomerization of its more common pyranose counterpart.
Enzymatic Conversion:
beta-D-Allofuranose can be produced from beta-D-allopyranose through the action of the enzyme D-ribose pyranase.[6] This enzyme catalyzes the interconversion between the pyranose and furanose ring forms.
Experimental Protocol: Enzymatic Synthesis of beta-D-Allofuranose
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Enzyme Preparation: A purified, recombinant D-ribose pyranase is prepared according to standard molecular biology protocols.
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Reaction Mixture: A solution of beta-D-allopyranose (e.g., 100 mM) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
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Enzymatic Reaction: D-ribose pyranase is added to the beta-D-allopyranose solution to a final concentration of (e.g., 10 µg/mL). The reaction is incubated at a controlled temperature (e.g., 37 °C).
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Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing the composition of the sugar mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Purification: As isolating pure beta-D-allofuranose is difficult due to the equilibrium, studies often use the equilibrium mixture. For specific applications requiring the furanose form, derivatization strategies followed by purification may be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of carbohydrates. The anomeric proton (H1) of furanosides typically appears at a distinct chemical shift compared to pyranosides.
Experimental Protocol: 1H and 13C NMR Spectroscopy of beta-D-Allofuranose
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Sample Preparation: A sample of the D-allose equilibrium mixture (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D2O, 0.5 mL). A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift calibration.
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Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
13C NMR Acquisition: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
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Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are determined. The signals corresponding to the beta-D-allofuranose anomer are identified based on characteristic chemical shifts and coupling patterns, particularly for the anomeric proton and carbon.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of beta-D-allofuranose.
Experimental Protocol: Mass Spectrometry of beta-D-Allofuranose
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Sample Preparation: The sample, an aqueous solution of the D-allose equilibrium mixture, is diluted in a solvent suitable for the ionization technique, such as a methanol/water mixture. For electrospray ionization (ESI), the addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of adduct ions.
-
Instrumentation: A mass spectrometer equipped with a soft ionization source, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.
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Analysis:
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Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion or adduct ions (e.g., [M+Na]+). For beta-D-allofuranose (C6H12O6), the expected monoisotopic mass is 180.06339 u.
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Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the carbohydrate structure.
-
-
Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are analyzed to confirm the identity and structure of the compound.
Biological Significance and Signaling Pathways
While much of the biological research has been conducted on D-allose in general, the furanose form is a component of the equilibrium in biological systems and is therefore relevant to its overall activity. D-allose has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and plant defense-modulating properties.
D-Allose in Plant Defense Signaling
D-allose has been identified as a signaling molecule in plants, particularly in inducing defense responses against pathogens.
D-Allose in Gibberellin Signaling Inhibition
D-allose can also modulate plant growth by interfering with gibberellin signaling.
Conclusion
beta-D-Allofuranose, as a constituent of the rare sugar D-allose, presents a fascinating area of study with potential applications in both agriculture and medicine. While the inherent equilibrium between its anomeric forms in solution complicates the study of the pure furanose isomer, its presence and contribution to the overall biological activity of D-allose are undeniable. Further research into the specific interactions and roles of beta-D-allofuranose will be crucial in fully understanding and harnessing the therapeutic potential of this unique monosaccharide. This guide provides a foundational understanding for researchers poised to explore the frontiers of carbohydrate chemistry and its implications for human health and disease.
References
- 1. beta-D-allofuranose | C6H12O6 | CID 21627866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-L-allofuranose | C6H12O6 | CID 24883457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7283-09-2 CAS MSDS (BETA-D-ALLOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. BETA-D-ALLOSE CAS#: 7283-09-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. ecmdb.ca [ecmdb.ca]
